molecular formula C24H25N5O6S B11615576 ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate

ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate

Cat. No.: B11615576
M. Wt: 511.6 g/mol
InChI Key: ARJBEMTUBHHCOY-UHFFFAOYSA-N
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Description

Ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate involves several steps:

Chemical Reactions Analysis

Ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Scientific Research Applications

Ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and overall reactivity, making this compound unique in its applications and properties.

Properties

Molecular Formula

C24H25N5O6S

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl 6-[5-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C24H25N5O6S/c1-3-35-19(31)10-5-4-9-18(30)21-17(26-23(33)27-21)13-36-24-28-20(16(12-25)22(32)29-24)14-7-6-8-15(11-14)34-2/h6-8,11H,3-5,9-10,13H2,1-2H3,(H2,26,27,33)(H,28,29,32)

InChI Key

ARJBEMTUBHHCOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=CC=C3)OC

Origin of Product

United States

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